molecular formula C12H17N3O3S2 B216361 4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide

4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide

Cat. No.: B216361
M. Wt: 315.4 g/mol
InChI Key: YQHOVIAAPILGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by the presence of a tetrahydrofuran ring, a carbamothioyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide typically involves the following steps:

    Formation of Tetrahydrofuran-2-ylmethylamine: This intermediate is prepared by reacting tetrahydrofuran with an appropriate amine under inert conditions to avoid oxidation.

    Carbamothioylation: The tetrahydrofuran-2-ylmethylamine is then reacted with a carbamothioylating agent, such as thiophosgene, to introduce the carbamothioyl group.

    Sulfonamide Formation: Finally, the carbamothioylated intermediate is reacted with a benzenesulfonyl chloride derivative to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways Involved: It may interfere with metabolic pathways, particularly those involving sulfur-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    4-((thiophen-2-ylmethylene)amino)benzenesulfonamide: Similar in structure but contains a thiophene ring instead of a tetrahydrofuran ring.

    tetrahydrofuran-2-ylmethyl 2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoate: Contains a pyridine ring and is used in different applications.

Uniqueness

4-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzenesulfonamide is unique due to its combination of a tetrahydrofuran ring and a carbamothioyl group, which imparts distinct chemical properties and reactivity compared to other sulfonamide derivatives.

Properties

Molecular Formula

C12H17N3O3S2

Molecular Weight

315.4 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C12H17N3O3S2/c13-20(16,17)11-5-3-9(4-6-11)15-12(19)14-8-10-2-1-7-18-10/h3-6,10H,1-2,7-8H2,(H2,13,16,17)(H2,14,15,19)

InChI Key

YQHOVIAAPILGBY-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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